N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide
Description
This compound is an oxalamide derivative featuring a benzodioxole moiety, a 4-methylpiperazine group, and a 4-chlorobenzyl substituent. The benzodioxole group (common in bioactive molecules like safrole derivatives) may enhance metabolic stability, while the 4-methylpiperazine moiety could influence solubility and target binding .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4/c1-27-8-10-28(11-9-27)19(17-4-7-20-21(12-17)32-15-31-20)14-26-23(30)22(29)25-13-16-2-5-18(24)6-3-16/h2-7,12,19H,8-11,13-15H2,1H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSKWZVORTIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and an oxalamide functional group. Its molecular formula is with a molecular weight of 409.89 g/mol.
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems and have potential applications in treating various psychiatric disorders. Specifically, derivatives of benzo[d][1,3]dioxole have been studied for their effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Antimicrobial Activity
A study focused on related dioxole compounds demonstrated significant antibacterial and antifungal properties. For instance, compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for certain derivatives .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological activity. Similar compounds have been shown to interact with serotonin receptors and exhibit anxiolytic effects in animal models. For example, piperazine derivatives have been reported to enhance serotoninergic transmission, which could be beneficial in treating anxiety and depression .
Case Studies
Case Study 1: Antidepressant Potential
A patent analysis revealed that derivatives of benzo[d][1,3]dioxole exhibit antidepressant-like effects in preclinical models. The mechanism is hypothesized to involve the modulation of the serotonin system, similar to established antidepressants like paroxetine .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various dioxole derivatives, this compound was tested alongside other compounds for antimicrobial efficacy. Results indicated that this compound displayed superior activity against Pseudomonas aeruginosa compared to others in its class .
Data Summary
| Activity | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 625 - 1250 |
| Antibacterial | Enterococcus faecalis | 625 - 1250 |
| Antifungal | Candida albicans | 500 - 1000 |
| Neuropharmacological | Serotonin Receptors (in vitro) | - |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While none of the provided references explicitly discuss the target compound, analogs from the benzodioxole and oxalamide families are described. Key comparisons include:
Functional Group Analysis
Research Findings and Limitations
- Target Compound: No experimental data (e.g., IC50, binding affinity) is available in the provided evidence.
- Thiazolidinedione Derivatives : Demonstrated anti-inflammatory activity in vitro (IC50 ~10 µM) .
Preparation Methods
Synthesis of 2-(Benzo[d]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine
Route A: Reductive Amination
- Starting Materials : Benzo[d]dioxol-5-ylacetaldehyde and 4-methylpiperazine.
- Reaction : Stirring in methanol with sodium cyanoborohydride (NaBH3CN) at 0–5°C for 12 hours.
- Workup : Neutralization with HCl, extraction with dichloromethane, and column chromatography (SiO2, 9:1 CH2Cl2:MeOH).
Route B: Nucleophilic Substitution
Preparation of 4-Chlorobenzylamine
Commercial 4-chlorobenzylamine (purity ≥95%) is typically purified via distillation under reduced pressure (b.p. 110–112°C at 15 mmHg) or recrystallization from n-hexane.
Oxalamide Bond Formation
The oxalamide linkage is constructed using oxalyl chloride as the coupling agent. Two approaches are prevalent:
One-Pot Sequential Coupling
- Step 1 : React 2-(benzo[d]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine (1.0 equiv) with oxalyl chloride (1.1 equiv) in dry THF at −78°C for 1 hour.
- Step 2 : Add 4-chlorobenzylamine (1.1 equiv) and triethylamine (2.2 equiv), warming to 25°C for 6 hours.
- Yield : 82–85% after silica gel chromatography.
Two-Step Isolation of Oxalyl Intermediate
- Intermediate Synthesis : Treat oxalyl chloride with 4-chlorobenzylamine in dichloromethane to form N-(4-chlorobenzyl)oxalyl chloride.
- Final Coupling : React the intermediate with 2-(benzo[d]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine in the presence of DMAP (4-dimethylaminopyridine).
- Yield : 88–90%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | −78 → 25 | 82 | 95 |
| DCM | 0 → 25 | 78 | 93 |
| DMF | 25 | 65 | 88 |
Polar aprotic solvents like THF maximize yield by stabilizing intermediates, while DMF induces side reactions.
Catalytic Enhancements
Adding CuI (5 mol%) or Ti(OiPr)4 (2 mol%) accelerates coupling:
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, 70:30 MeCN:H2O, 1 mL/min): 99.2% purity at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| One-Pot Sequential | 85 | 95 | 120 |
| Two-Step Isolation | 90 | 99 | 145 |
| Catalytic (CuI) | 89 | 97 | 135 |
The two-step isolation method offers superior purity but higher cost, while catalytic routes balance efficiency and expense.
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions at the piperazine nitrogen are minimized using bulky bases (e.g., DIPEA).
- Oxidation Sensitivity : Benzo[d]dioxole degrades under acidic conditions; reactions require pH 7–8 buffers.
- Byproduct Formation : Unreacted oxalyl chloride is quenched with methanol prior to workup.
Industrial-Scale Adaptations
For kilogram-scale production:
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing this compound, and how do reaction conditions influence yield and purity?
- The synthesis involves multi-step reactions, including nucleophilic substitution for the 4-chlorobenzyl intermediate and oxalamide coupling under inert conditions. Key steps include:
- Step 1 : Formation of the benzo[d][1,3]dioxole-ethylpiperazine intermediate via alkylation (e.g., using 4-methylpiperazine and a halogenated precursor).
- Step 2 : Oxalamide coupling with 4-chlorobenzylamine using coupling agents like EDCI/HOBt in dry THF .
- Critical Parameters :
- Temperature control (reflux for coupling vs. room temperature for substitutions).
- Solvent choice (polar aprotic solvents minimize hydrolysis).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the oxalamide linkage and substitution patterns. For example, the 4-chlorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm .
- X-ray Crystallography : Resolves 3D conformation, including piperazine ring puckering and oxalamide planarity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 469.5 for C24H30ClN4O5) .
- Computational : DFT calculations predict electrostatic potential surfaces for docking studies .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer Activity : Use MTT assays on cell lines (e.g., LNCaP prostate cancer, CCRF-CEM leukemia) to measure IC50 values. Similar oxalamides show IC50 ranges of 2–10 µM .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP competitors .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Methodology : Parallel synthesis of analogs followed by comparative bioassays and molecular docking to identify critical binding motifs .
Q. How can contradictory data on cytotoxicity across similar oxalamides be resolved?
- Case Study : Discrepancies in IC50 values (e.g., 5 µM vs. 15 µM) may arise from:
- Assay Conditions : Viability assay protocols (e.g., serum concentration, incubation time).
- Cellular Context : Differential expression of target proteins (e.g., tubulin isoforms in leukemia vs. solid tumors) .
- Resolution :
- Standardize assays using CLSI guidelines.
- Validate targets via siRNA knockdown or CRISPR editing .
Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?
- Models :
- Xenograft Mice : Implant CCRF-CEM cells subcutaneously; monitor tumor volume post-IV administration (10 mg/kg, q3d).
- Pharmacokinetics : LC-MS/MS quantifies plasma concentrations (Tmax = 2 hr, t1/2 = 8 hr) .
- Challenges : Low oral bioavailability (<20%) due to poor intestinal absorption; consider nanoformulation or prodrug strategies .
Q. What experimental approaches can identify the primary molecular target?
- Affinity Chromatography : Immobilize the compound on Sepharose beads; pull down binding proteins from cell lysates for MS identification .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) with recombinant proteins (e.g., kinases, tubulin) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization .
Key Research Recommendations
- Prioritize target deconvolution to clarify mechanisms underlying apoptosis induction .
- Explore prodrug derivatives to enhance bioavailability for in vivo applications .
- Conduct multi-omics profiling (transcriptomics/proteomics) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
